2-bromo-3-fluoro-N-methoxy-N-methylbenzamide
Overview
Description
2-Bromo-3-fluoro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 2-bromo-3-fluorobenzoic acid with N-methoxy-N-methylamine in the presence of a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) . The reaction is carried out in solvents like methanol, isopropyl alcohol, or acetonitrile, which can solubilize DMT-MM .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-N-methoxy-N-methylbenzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-3-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-N-methylbenzamide: An intermediate in the synthesis of MDV 3100, an androgen-receptor antagonist.
N-Methoxy-N-methylbenzamide: Known for its use in the preparation of β-trifluoromethyl enaminones.
Uniqueness
2-Bromo-3-fluoro-N-methoxy-N-methylbenzamide is unique due to the specific combination of bromine, fluorine, methoxy, and methyl groups attached to the benzamide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
2-bromo-3-fluoro-N-methoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-4-3-5-7(11)8(6)10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWBLUAPUFGLJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C(=CC=C1)F)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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